N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOWQASOORHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting 3,5-dimethyl-1-phenyl-2-pyrazoline with hydrazine hydrate under reflux conditions .
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Attachment of the Ethyl Chain: : The ethyl chain can be introduced by reacting the pyrazole derivative with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate .
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Sulfonamide Formation: : The final step involves the reaction of the ethyl-substituted pyrazole with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the sulfonamide moiety .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, triethylamine
Solvents: Anhydrous benzene, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
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Agriculture: : Pyrazole derivatives, including this compound, are explored for their use as agrochemicals, such as insecticides, fungicides, and herbicides .
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Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Containing Sulfonamides
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methoxybenzenesulfonamide (7i)
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide
- Structure: Pyridazinyl core with a sulfonamide-ethylamino linker (CAS: 957499-83-1).
- Properties : Molar mass 386.47 g/mol; includes a phenylmethanesulfonamide group.
- Key Difference : The pyridazine ring introduces additional hydrogen-bonding sites, which may enhance target affinity compared to benzene-based analogs .
Heterocyclic Sulfonamide Derivatives
Piperidinecarboxamide Derivatives ()
- Example : 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide.
- Structure : Acetylated pyrazole linked to a piperidinecarboxamide.
Pyrazolo[3,4-d]pyrimidinyl Sulfonamide ()
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Properties : Melting point 175–178°C; molar mass 589.1 g/mol.
- Key Difference : The chromen-4-one and fluorophenyl groups enhance lipophilicity, likely influencing pharmacokinetic profiles .
Methoxybenzenesulfonamide Pharmaceuticals
Tamsulosin Hydrochloride ()
- Structure: 5-[2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide.
- Properties : Clinically used alpha-blocker; purity ≥98.5%.
- Key Difference: The ethoxyphenoxyethylamino chain confers selectivity for alpha-1A adrenergic receptors, demonstrating how alkylamine linkers can tailor therapeutic specificity .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molar Mass (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound | ~363 (estimated) | Not reported | Ethyl-linked pyrazole, methoxy sulfonamide |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methoxybenzenesulfonamide (7i) | Not reported | 156–158 | Direct pyrazole-sulfonamide linkage |
| Pyrazolo[3,4-d]pyrimidinyl Sulfonamide (Example 53) | 589.1 | 175–178 | Chromenone, fluorophenyl substituents |
| Tamsulosin Hydrochloride | 444.97 | Not reported | Ethoxyphenoxyethylamino chain |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl linker may complicate synthesis compared to direct-linked analogs (e.g., 7i) but could improve metabolic stability by shielding the sulfonamide group .
- Biological Activity : Pyrazole-methyl groups (3,5-dimethyl) are associated with enhanced antimicrobial activity in related compounds, as seen in SAR studies of thiazol-2-amine derivatives () .
- Thermal Stability : Higher melting points in pyrazolo-pyrimidinyl derivatives (e.g., 175–178°C) suggest greater crystallinity due to extended aromatic systems .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazole ring, a methoxy-substituted benzene, and a sulfonamide moiety, which collectively contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O3S, with a molecular weight of approximately 282.36 g/mol. The structure can be depicted as follows:
| Component | Structure |
|---|---|
| Pyrazole Ring | Pyrazole |
| Methoxy Group | -OCH₃ |
| Sulfonamide Group | -SO₂NH₂ |
This compound's unique combination of functional groups enhances its solubility and reactivity, making it suitable for various biological applications.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing pyrazole and sulfonamide functionalities have been shown to inhibit tumor cell proliferation effectively. In vitro assays demonstrated that the compound could induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites on enzymes, thereby inhibiting their activity.
- Signal Transduction Interference : The pyrazole ring may interact with signaling pathways involved in cell growth and differentiation, leading to altered cellular responses.
Comparative Biological Activity
A comparison of this compound with similar compounds reveals its unique potency:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A | Antitumor | 6.26 |
| Compound B | Antibacterial | 10.50 |
| This compound | Antitumor/Anti-inflammatory | 5.00 |
This table illustrates that the compound exhibits a lower IC50 value compared to other tested compounds, indicating higher efficacy.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antitumor activity against various cancer cell lines. The study found that specific modifications to the compound enhanced its potency against lung cancer cells (HCC827), with an IC50 value of 6.26 μM .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound. The results indicated that it significantly reduced inflammatory markers in vitro and in vivo models of inflammation. This suggests that the compound could serve as a dual-action agent targeting both tumor growth and inflammation.
Q & A
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the pyrazole core (3,5-dimethylpyrazole) via condensation of acetylacetone with hydrazine hydrate under acidic conditions. Couple this to a sulfonamide intermediate using a nucleophilic substitution reaction .
- Solvent/Catalyst Optimization : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine as a base to neutralize HCl byproducts during sulfonamide formation .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the pyrazole ring (δ ~2.2 ppm for methyl groups), sulfonamide linkage (δ ~3.3 ppm for -SO-NH-), and methoxy group (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHNOS: 336.12) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement, as applied to similar pyrazole-sulfonamide hybrids .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects impurities. TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
- Common Contaminants : Unreacted sulfonyl chloride or residual solvents (e.g., THF). Use vacuum drying and repeated recrystallization from ethanol to mitigate .
Advanced Research Questions
Q. What density functional theory (DFT) methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use the B3LYP hybrid functional (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to model electronic transitions and frontier molecular orbitals (HOMO/LUMO). This approach reliably predicts reactivity and charge distribution .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for higher accuracy in polarizable environments .
- Validation : Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., S=O stretching at ~1150 cm) .
Q. How can researchers elucidate the mechanism of biological activity for this compound, particularly in anti-inflammatory or anticancer contexts?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or sodium channels (Na 1.8). The pyrazole ring may engage in π–π stacking with aromatic residues (e.g., Tyr355 in COX-2), while the sulfonamide group forms hydrogen bonds .
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., COX-2 IC) and cell viability tests (MTT assay on cancer lines like MCF-7). Compare results with structural analogs to identify critical pharmacophores .
Q. How should conflicting data on biological activity between studies be resolved?
Methodological Answer:
- Orthogonal Validation : Replicate assays using alternative methods (e.g., fluorescence polarization vs. radioligand binding for target engagement).
- Structural Confounds : Check for stereochemical impurities (e.g., enantiomers) via chiral HPLC. For example, the (R)- vs. (S)- configuration in sulfonamides can drastically alter activity .
- Experimental Conditions : Standardize cell culture media, pH, and incubation times to reduce variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis : Modify the pyrazole (e.g., 4-fluorophenyl substitution) or sulfonamide (e.g., methoxy → ethoxy) groups. Use parallel synthesis to generate a library of derivatives .
- Bioisosteric Replacement : Replace the thiophene moiety (if present) with furan or phenyl groups to assess electronic effects on potency .
- Data Analysis : Employ multivariate regression to correlate logP, polar surface area, and IC values. For example, increased hydrophobicity may enhance membrane permeability but reduce solubility .
Q. What methodologies address solubility limitations in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl/EtOAc treatment) to improve crystallinity and bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release in in vivo models .
Q. How can in vivo toxicity and pharmacokinetic profiles be systematically evaluated?
Methodological Answer:
- Rodent Models : Conduct acute toxicity studies (OECD 423) in Sprague-Dawley rats, monitoring ALT/AST levels for hepatotoxicity .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t) and tissue distribution after intravenous/oral administration .
- Metabolite ID : Perform hepatic microsome incubations with LC-HRMS to identify phase I/II metabolites (e.g., O-demethylation or sulfonamide hydrolysis) .
Q. What advanced crystallographic techniques resolve ambiguities in molecular conformation?
Methodological Answer:
- Synchrotron Radiation : Collect high-resolution (<1.0 Å) X-ray data at facilities like APS or ESRF to resolve disorder in flexible side chains (e.g., the ethyl linker between pyrazole and sulfonamide) .
- Dynamic Studies : Perform variable-temperature crystallography to analyze conformational flexibility and lattice interactions .
- Software Tools : Use SHELXL for refinement and Mercury for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
